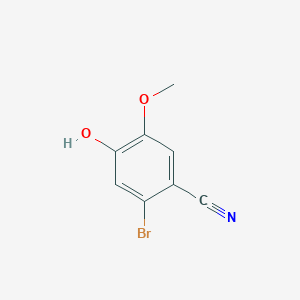

2-Bromo-4-hidroxi-5-metoxibenzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-hydroxy-5-methoxybenzonitrile is a halogenated aromatic nitrile compound. It is structurally related to several other compounds that have been studied for various applications, including as intermediates in organic synthesis and as targets for biotransformation under different environmental conditions . The presence of bromine and methoxy groups on the benzene ring can significantly influence the reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of halogenated benzonitriles often involves a series of steps including bromination, oxyalkylation, and other functional group transformations. For example, the synthesis of 5-bromo-2-isobutoxybenzonitrile, a structurally similar compound, was achieved through bromination, cyanidation, and alkylation, starting from salicylaldehyde . Another related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, was synthesized from 4-hydroxybenzonitrile through bromination, oxyalkylation, and thioamidation . These methods could potentially be adapted for the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzonitrile by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles can be studied using spectroscopic methods and quantum mechanical calculations. For instance, the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile was investigated using Density Functional Theory (DFT) calculations, which predicted geometrical parameters such as bond lengths, bond angles, and dihedral angles . These computational studies are essential for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Halogenated benzonitriles can undergo various chemical reactions, including nucleophilic substitution and reductive debromination. For example, 3,5-dibromo-4-hydroxybenzonitrile, a compound with two bromine atoms, was shown to undergo anaerobic biodegradation, leading to reductive debromination and further transformation to phenol . Similarly, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give substituted derivatives . These reactions highlight the potential reactivity of 2-Bromo-4-hydroxy-5-methoxybenzonitrile in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by the substituents on the aromatic ring. The presence of a bromine atom can increase the density and boiling point of the compound, while methoxy and hydroxy groups can affect its solubility and hydrogen bonding capacity. The spectroscopic properties, such as IR and Raman spectra, provide insights into the functional groups present in the molecule . Additionally, the presence of a nitrile group can confer unique chemical reactivity, such as susceptibility to hydrolysis or participation in condensation reactions .

Aplicaciones Científicas De Investigación

Para obtener más información, puede consultar los detalles del producto proporcionados por Sigma-Aldrich . Además, se han realizado estudios espectroscópicos y de frecuencia vibratoria armónica para compuestos relacionados . Si está interesado en comprar este compuesto, Benchchem ofrece productos calificados . Otro compuesto relacionado, 2-Bromo-5-metoxibenzonitrilo, también vale la pena explorar . 🧪🔬

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

2-bromo-4-hydroxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAGVBJCSTZHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)

![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540921.png)